molecular formula C17H16Cl2FN3S B3676603 N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B3676603
M. Wt: 384.3 g/mol
InChI Key: ZZTPVAFZSMQDGU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 2-fluorophenyl group, along with a carbothioamide functional group

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FN3S/c18-12-5-6-15(13(19)11-12)21-17(24)23-9-7-22(8-10-23)16-4-2-1-3-14(16)20/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTPVAFZSMQDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The 2,4-dichlorophenyl and 2-fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of the piperazine core with 2,4-dichloronitrobenzene and 2-fluoronitrobenzene, followed by reduction of the nitro groups to amines.

    Carbothioamide Formation: The final step involves the reaction of the substituted piperazine with carbon disulfide and an appropriate amine to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbothioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the carbothioamide group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring and the carbothioamide group suggests potential binding to biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)piperazine: Lacks the 2-fluorophenyl group and carbothioamide functionality.

    4-(2-fluorophenyl)piperazine: Lacks the 2,4-dichlorophenyl group and carbothioamide functionality.

    N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine: Lacks the carbothioamide functionality.

Uniqueness

N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the combination of the 2,4-dichlorophenyl and 2-fluorophenyl groups with the carbothioamide functionality

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
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N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide

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